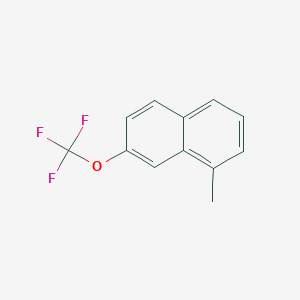
5-Bromo-4-(cyclobutylmethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(cyclobutylmethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at the 5-position and a cyclobutylmethyl group at the 4-position of the pyrimidine ring. Pyrimidines and their derivatives are of significant interest due to their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(cyclobutylmethyl)pyrimidine can be achieved through various synthetic routes. One common method involves the bromination of pyrimidine derivatives using brominating agents such as sodium monobromoisocyanurate (SMBI). This method allows for the selective bromination at the 5-position of the pyrimidine ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, where 2-chloro-5-bromopyrimidine is reacted with cyclobutylmethyl boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(cyclobutylmethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyrimidine ring.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck couplings, can be used to introduce various substituents at the 4-position.
Common Reagents and Conditions
Brominating Agents: Sodium monobromoisocyanurate (SMBI), N-bromosuccinimide (NBS)
Catalysts: Palladium catalysts (e.g., PdCl2(PPh3)2)
Solvents: Organic solvents such as acetonitrile, dimethylformamide (DMF)
Reaction Conditions: Elevated temperatures (e.g., 80°C), inert atmosphere (e.g., nitrogen or argon)
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
5-Bromo-4-(cyclobutylmethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Research: It serves as a precursor for the synthesis of nucleoside analogues, which are used in the study of DNA and RNA interactions and as probes in molecular biology.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(cyclobutylmethyl)pyrimidine is primarily related to its ability to interact with biological macromolecules, such as enzymes and nucleic acids. The bromine atom at the 5-position can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. Additionally, the cyclobutylmethyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: A pyrimidine analogue used as an antiviral and anticancer agent.
5-Iodo-4-(cyclobutylmethyl)pyrimidine: A similar compound with an iodine atom at the 5-position, used in diagnostic imaging and radiotherapy.
4-(Cyclobutylmethyl)-2,6-dichloropyrimidine:
Uniqueness
5-Bromo-4-(cyclobutylmethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the cyclobutylmethyl group at the 4-position allows for selective interactions with biological targets and provides a versatile scaffold for the synthesis of novel derivatives with enhanced activity and specificity.
Properties
CAS No. |
1346697-41-3 |
|---|---|
Molecular Formula |
C9H11BrN2 |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
5-bromo-4-(cyclobutylmethyl)pyrimidine |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-11-6-12-9(8)4-7-2-1-3-7/h5-7H,1-4H2 |
InChI Key |
WTJWXBBHTBHEAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2=NC=NC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11882386.png)



![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)


![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)
